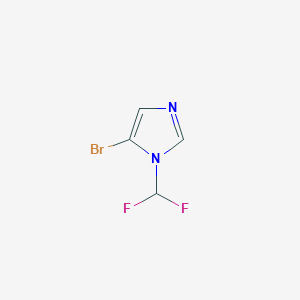

5-Bromo-1-(difluoromethyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(difluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-3-1-8-2-9(3)4(6)7/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJRWCMACQYPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155856-20-3 | |

| Record name | 5-bromo-1-(difluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 1 Difluoromethyl 1h Imidazole

Stereoselective and Regioselective Approaches to Bromination

The introduction of a bromine atom at the C5 position of the 1-(difluoromethyl)-1H-imidazole core requires careful control of regioselectivity to avoid the formation of other isomers. The electronic nature of the imidazole (B134444) ring, influenced by the electron-withdrawing difluoromethyl group at the N1 position, dictates the preferred sites of electrophilic attack.

Electrophilic Bromination of Imidazole Derivatives

Electrophilic bromination is a fundamental method for the halogenation of aromatic and heteroaromatic rings. For the synthesis of 5-Bromo-1-(difluoromethyl)-1H-imidazole, this typically involves the reaction of 1-(difluoromethyl)-1H-imidazole with a suitable brominating agent. The regiochemical outcome is highly dependent on the reaction conditions and the nature of the brominating species.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS), bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin. The choice of solvent also plays a crucial role, with chlorinated solvents like dichloromethane (B109758) (DCM) and carbon tetrachloride (CCl₄), or polar aprotic solvents such as acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) being frequently employed.

The difluoromethyl group at N1 is electron-withdrawing, which deactivates the imidazole ring towards electrophilic substitution. However, it directs the substitution primarily to the C5 position. The C2 position is the most electron-deficient due to the proximity of both nitrogen atoms, making it less susceptible to electrophilic attack. Between C4 and C5, the C5 position is generally more favored for substitution in N-substituted imidazoles.

Table 1: Exemplary Conditions for Electrophilic Bromination of N-Substituted Imidazoles

| Entry | Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 1 | 1-Methyl-1H-imidazole | NBS | CCl₄ | Reflux | 85 | General |

| 2 | 1-Phenyl-1H-imidazole | Br₂ | CH₂Cl₂ | 0 to RT | 78 | General |

| 3 | 1-(Difluoromethyl)-1H-imidazole | NBS | MeCN | 80 | ~70-80 (estimated) | enamine.net |

Note: The yield for 1-(difluoromethyl)-1H-imidazole is an estimation based on similar reactions, as a specific literature value was not found.

To achieve high regioselectivity for the 5-bromo isomer, reaction conditions must be carefully optimized. Lower temperatures can enhance selectivity by favoring the thermodynamically more stable product.

Palladium-Catalyzed C-H Bromination Strategies

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. Palladium-catalyzed C-H bromination offers an alternative to traditional electrophilic substitution, often with improved regioselectivity and functional group tolerance.

This approach typically involves a palladium catalyst, such as Pd(OAc)₂, a ligand, an oxidant, and a bromine source. The reaction proceeds via a concerted metalation-deprotonation mechanism or through an electrophilic palladation pathway. The directing ability of substituents on the imidazole ring is a key factor in controlling the site of bromination. For N-substituted imidazoles, C-H activation at the C5 position is often favored.

While specific examples for the direct C-H bromination of 1-(difluoromethyl)-1H-imidazole are not extensively documented, methodologies developed for other N-substituted imidazoles can be adapted. These reactions often require careful selection of the palladium catalyst, ligand, and reaction conditions to achieve the desired regioselectivity.

Precision Difluoromethylation Techniques

The introduction of the difluoromethyl (CF₂H) group onto the nitrogen atom of the imidazole ring is a critical step in the synthesis of the target molecule. This can be achieved either before or after the bromination step. Several methods have been developed for N-difluoromethylation, each with its own advantages and limitations.

Radical-Mediated Difluoromethylation Protocols

Radical difluoromethylation has gained prominence due to its mild reaction conditions and broad functional group tolerance. These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then reacts with the imidazole substrate.

Visible-light photoredox catalysis is a common strategy for generating difluoromethyl radicals. A photocatalyst, upon excitation with visible light, can induce the formation of the •CF₂H radical from a precursor like difluoroacetic acid or its derivatives. This radical can then be trapped by the imidazole nitrogen.

Table 2: Radical-Mediated Difluoromethylation Approaches

| Precursor | Catalyst/Initiator | Conditions | Target Moiety | Ref. |

| Difluoroacetic acid | Photoredox catalyst | Visible light, RT | N-CF₂H | beilstein-journals.org |

| Bromodifluoromethane | Silyl radical initiator | Mild thermal | C-CF₂H | rsc.org |

| IMDN-SO₂CF₂H | Photoredox catalyst | Visible light, RT | C-CF₂H / N-CF₂H | rsc.orgresearchgate.net |

Transition Metal-Catalyzed Difluoromethylation (e.g., Nickel, Copper, Palladium Systems)

Transition metal catalysis provides a powerful platform for the formation of C-N bonds, including the N-difluoromethylation of heterocycles. Copper and palladium-based systems are particularly well-suited for these transformations.

These cross-coupling reactions typically involve the reaction of an imidazole salt with a difluoromethylating agent in the presence of a metal catalyst and a ligand. The choice of the metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, copper-catalyzed protocols often utilize reagents like TMSCF₂H (difluoromethyltrimethylsilane) as the difluoromethyl source.

Difluorocarbene Precursor Strategies

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be effectively trapped by nucleophiles, including the nitrogen atom of an imidazole ring, to form an N-difluoromethyl group after protonation. A variety of precursors can be used to generate difluorocarbene under different conditions.

Common precursors include sodium chlorodifluoroacetate (ClCF₂COONa), which decomposes upon heating to release :CF₂, and trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) in the presence of a fluoride (B91410) source. Another notable reagent is trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA), which can generate difluorocarbene under mild conditions.

The reaction of 5-bromo-1H-imidazole with a difluorocarbene precursor in the presence of a base would lead to the formation of this compound. The basic conditions deprotonate the imidazole, increasing its nucleophilicity towards the generated difluorocarbene.

Table 3: Common Difluorocarbene Precursors for N-Difluoromethylation

| Precursor | Generation Conditions | Advantages | Disadvantages | Ref. |

| ClCF₂COONa | Thermal decomposition | Readily available | High temperatures required | nbuv.gov.ua |

| TMSCF₃/Fluoride source | Fluoride-initiated | Mild conditions | Stoichiometric fluoride needed | enamine.net |

| BrCF₂PO(OEt)₂ | Base-mediated | Mild conditions | Reagent preparation | nbuv.gov.ua |

| TFDA | Fluoride-catalyzed | Highly efficient, mild | Reagent cost | fiu.edu |

The choice of the synthetic route—bromination followed by difluoromethylation or vice versa—will depend on the stability of the intermediates and the compatibility of the functional groups with the respective reaction conditions. The methodologies outlined provide a robust toolbox for the efficient and precise synthesis of this compound, a valuable building block in the development of new bioactive molecules.

Convergent and Divergent Synthetic Pathways to the Imidazole Core

The synthesis of highly substituted imidazoles like this compound can be approached through two primary strategies: convergent synthesis, where the core is built from fragments already containing the desired substituents, and divergent synthesis, where a simpler imidazole core is functionalized in later steps.

Convergent strategies involve the formation of the imidazole ring from precursors that already bear the bromo and difluoromethyl functionalities, or their direct precursors. These methods, often involving multicomponent reactions, can be highly efficient.

One of the most classic methods for imidazole synthesis is the Debus-Radziszewski reaction , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. A hypothetical convergent synthesis for the target molecule could involve a brominated 1,2-dicarbonyl (e.g., bromoglyoxal), a difluoromethyl-containing aldehyde or amine source, and a source of ammonia. However, the instability and specialized nature of such starting materials present significant practical challenges.

A more modern and versatile approach is the van Leusen imidazole synthesis . This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an imine (a Schiff base) in the presence of a base to form the imidazole ring. A plausible convergent route could start with an appropriately substituted imine.

Table 1: Potential Precursors for van Leusen Synthesis

| Imine Precursor (from) | TosMIC | Resulting Imidazole Core |

|---|---|---|

| Brominated Aldehyde + Difluoromethylamine | Yes | 5-Bromo-1-(difluoromethyl) substituted imidazole |

Another strategy involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate under basic conditions. This method has been used to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters and demonstrates a powerful way to assemble the core with substituents in place. mdpi.com Adapting this to the target molecule would require a difluoromethylated imidoyl chloride and a C-5 bromo precursor.

Divergent strategies, which rely on the late-stage functionalization of a pre-formed imidazole ring, often offer greater flexibility and access to a wider range of analogues. This approach would involve preparing either 1-(difluoromethyl)-1H-imidazole or 5-bromo-1H-imidazole and then introducing the remaining substituent.

Route A: Bromination of 1-(difluoromethyl)-1H-imidazole

The direct bromination of an existing 1-(difluoromethyl)-1H-imidazole core is a viable pathway. Electrophilic aromatic substitution on the imidazole ring is a well-established transformation. The reaction typically proceeds via a cationic intermediate known as a σ-complex or Wheland intermediate. nih.gov Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose. youtube.com The regioselectivity of the bromination is a critical consideration. The electron-withdrawing nature of the N1-difluoromethyl group would likely direct the incoming electrophile (Br+) to the C5 position, which is generally susceptible to electrophilic attack in 1-substituted imidazoles.

Route B: N-Difluoromethylation of 5-bromo-1H-imidazole

Alternatively, the synthesis can commence with the commercially available 5-bromo-1H-imidazole, followed by the introduction of the difluoromethyl group onto the N1 position. This transformation is more complex than simple N-alkylation. Several modern methods for N-difluoromethylation of heterocycles have been developed.

One effective protocol utilizes the Ruppert-Prakash reagent (TMSCF3) in the presence of an initiator like lithium iodide (LiI) under neutral conditions. nih.govacs.org This method generates a difluorocarbene intermediate which is then trapped by the imidazole nitrogen. Another approach employs diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as a difluorocarbene precursor, which reacts with imidazoles in the presence of a base like potassium fluoride. researchgate.net These methods offer practical and efficient access to N-difluoromethylated imidazoles from readily available starting materials. acs.orgresearchgate.net

Table 2: Comparison of Late-Stage Functionalization Strategies

| Starting Material | Key Transformation | Reagents | Advantages | Challenges |

|---|---|---|---|---|

| 1-(difluoromethyl)-1H-imidazole | Electrophilic Bromination | NBS, Br₂/FeBr₃ | Potentially high regioselectivity. | Synthesis of the starting material. |

Mechanistic Insights into Synthetically Relevant Transformations

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Both computational and experimental studies have shed light on the intricate processes involved in imidazole synthesis and functionalization.

The mechanisms of both ring-forming and functionalization reactions proceed through key reactive intermediates.

Imidazole Ring Formation: Computational studies on the Debus-Radziszewski reaction, using glyoxal (B1671930) and methylamine (B109427) as models, suggest that a diimine species is a critical intermediate. researchgate.net Under acidic conditions, this diimine acts as a nucleophile, attacking an aldehyde (like formaldehyde) to generate an acyclic enol intermediate, which subsequently cyclizes to form the imidazole ring. researchgate.net

Electrophilic Bromination: The mechanism for the bromination of imidazoles is a classic electrophilic aromatic substitution. The reaction proceeds through the formation of a positively charged arenium ion (σ-complex or Wheland intermediate) , where the bromine atom is attached to a ring carbon, and the positive charge is delocalized across the ring system. nih.govacs.orglibretexts.org The subsequent loss of a proton from this intermediate restores the aromaticity and yields the final brominated product. libretexts.org

N-Difluoromethylation: The N-difluoromethylation using reagents like TMSCF₃ or BrCF₂PO(OEt)₂ is believed to proceed via the in-situ generation of difluorocarbene (:CF₂) . researchgate.netresearchgate.net The nitrogen atom of the imidazole acts as a nucleophile, attacking the electrophilic carbene to form an ylide intermediate. This intermediate then undergoes protonation to yield the N-difluoromethyl product. Quantum chemical calculations on related C-H difluoromethylation reactions suggest the initial formation of an imidazolide (B1226674) anion, which then reacts with the difluorocarbene. enamine.net

The final product distribution in a chemical reaction can be governed by either the relative rates of competing pathways (kinetic control) or the relative stabilities of the final products (thermodynamic control). wikipedia.orgjackwestin.comlibretexts.org Reaction conditions such as temperature and time play a pivotal role in determining which regime dominates. wikipedia.org

In the context of imidazole synthesis, computational studies have provided quantitative insights. For the formation of imidazoles from glyoxal, methylamine, and formaldehyde (B43269), density functional theory (DFT) calculations have been used tomap the reaction energy surface. researchgate.net These studies reveal the Gibbs free energies of various intermediates and the activation energy barriers for each step.

For example, it was found that while an acyclic conjugated structure formed from the addition of formaldehyde to a diimine intermediate is the thermodynamic sink (most stable species), the barrier to ring closure is what ultimately determines the formation of the imidazole product. researchgate.net This indicates that under certain conditions, the reaction could be kinetically controlled, favoring the pathway with the lowest activation energy barrier, even if it does not lead to the most stable possible product.

Table 3: Illustrative Thermodynamic Data from a Model Imidazole Formation Study

| Reaction Step | Type | ΔG (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Diimine Formation | Intermediate Step | Favorable | Low |

| Formaldehyde Addition | Intermediate Step | Thermodynamically stable | Moderate |

| Ring Closure | Key Step | Less stable than acyclic adduct | ~30 kcal/mol higher than acyclic adduct |

(Data conceptualized from findings in J. Phys. Chem. A 2011, 115, 9, 1667–1675) researchgate.net

This type of analysis is crucial for reaction design. For instance, if an undesired thermodynamic byproduct is forming, running the reaction at a lower temperature for a shorter duration might favor the desired kinetic product. libretexts.org Conversely, if the desired product is the most stable one, higher temperatures and longer reaction times can allow the system to reach equilibrium and maximize its yield. wikipedia.org In the synthesis of this compound, these principles would guide the choice of reagents and conditions to selectively form the desired regioisomer and minimize side reactions.

Chemical Reactivity and Transformative Potential

Reactivity Profiling of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with different electronic environments. The N-1 nitrogen is substituted with the electron-withdrawing difluoromethyl group, which reduces its nucleophilicity. The N-3 nitrogen, being a pyridinic-type nitrogen, possesses a lone pair of electrons in an sp² hybrid orbital and is the primary site for electrophilic attack and coordination.

The N-3 nitrogen of the imidazole ring is generally susceptible to alkylation and arylation, leading to the formation of imidazolium (B1220033) salts. While specific studies on 5-Bromo-1-(difluoromethyl)-1H-imidazole are not extensively documented, the reactivity can be inferred from studies on similarly substituted imidazoles. The N-alkylation of imidazoles typically proceeds via an Sₙ2 mechanism, where the N-3 atom acts as the nucleophile. researchgate.netnih.gov

The regioselectivity of these reactions is a critical aspect. For 1,5-disubstituted imidazoles, alkylation or arylation is expected to occur exclusively at the N-3 position. The reaction conditions, including the choice of base, solvent, and the nature of the alkylating or arylating agent, play a significant role in the efficiency of the transformation. beilstein-journals.orgderpharmachemica.com For instance, palladium-catalyzed methods have been developed for the N-arylation of unsymmetric imidazoles, demonstrating high regioselectivity. mit.edu

Table 1: General Conditions for N-Alkylation and N-Arylation of Imidazoles

| Reaction Type | Reagents | Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., 1-bromobutane) | Solid Bases (e.g., NaH, K₂CO₃) | THF, DMF, Acetonitrile (B52724) | Room Temp. to 60°C | N-3 Alkylated Imidazole |

This table presents generalized conditions based on literature for imidazole derivatives and is not specific to this compound.

The lone pair of electrons on the N-3 atom of the imidazole ring makes it an excellent ligand for coordination with various metal centers. Imidazole and its derivatives are known to form stable complexes with transition metals like technetium, palladium, and others. mdpi.comrsc.org The formation of these metal-organic frameworks (MOFs) and coordination compounds is driven by the Lewis base character of the pyridinic nitrogen. rsc.org

In the context of this compound, the N-3 atom would be the primary binding site for metal ions. The electronic properties of the substituents—the electron-withdrawing bromo and difluoromethyl groups—would influence the electron density on the N-3 atom, thereby modulating the stability and properties of the resulting metal complex. These interactions are fundamental in the design of novel catalysts and materials. rsc.org For instance, Technetium(V) has been shown to form stable trans-[TcO₂L₄]⁺ complexes where L is an imidazole-based ligand. mdpi.com

Reactivity of the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group is a unique substituent that significantly influences the molecule's properties. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgalfa-chemistry.comnih.govh1.co

A key feature of the difluoromethyl group is its ability to act as a hydrogen bond donor. nih.gov The C-H bond in the CHF₂ group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding with suitable acceptors like oxygen or nitrogen atoms. acs.orgrsc.org This interaction is significant in molecular recognition and binding to biological targets. alfa-chemistry.com Studies have shown that the hydrogen bond donating capacity of a CHF₂ group is comparable to that of thiophenol or aniline (B41778) groups. acs.orgnih.govh1.co This property is crucial in medicinal chemistry for designing molecules that can mimic the interactions of hydroxyl or amine groups. nih.gov

Table 2: Hydrogen Bond Acidity Parameters

| Functional Group | Hydrogen Bond Acidity (A) |

|---|---|

| Difluoromethyl (in ArOCF₂H) | 0.085–0.126 |

| Thiophenol | Similar to Difluoromethyl |

| Aniline | Similar to Difluoromethyl |

Source: Data derived from studies on various difluoromethylated aromatic compounds. acs.orgnih.gov

The difluoromethyl group itself can be subject to chemical transformations. While the C-F bonds are generally strong, the carbon atom of the CHF₂ group is electron-deficient and can be a target for potent nucleophiles, although such reactions are less common than attacks on carbonyls or alkyl halides. cas.cnyoutube.com

More significantly, the difluoromethyl group is a precursor to the difluoromethyl radical (•CF₂H). rsc.org This radical species can be generated under various conditions, often promoted by visible light, and can participate in a range of synthetic transformations. nih.govacs.org Radical difluoromethylation of heterocycles is a well-established method for introducing the CHF₂ group into organic molecules. rsc.org In the case of this compound, while the CHF₂ group is already present, understanding its potential to be cleaved or to participate in radical processes is important for assessing the molecule's stability and potential side reactions under radical conditions. The stability of fluoroalkylated radicals varies, with the order being CH₂F > CF₂H > CF₃. rsc.org

Reactivity of the Bromo Substituent

The bromo substituent at the C5 position of the imidazole ring is a key site for chemical modification. Its reactivity is central to the application of this compound as a building block in organic synthesis. The C-Br bond can be readily activated by transition metal catalysts or converted into organometallic species, paving the way for numerous functionalization strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org It is a widely used method for forming biaryl and heteroaryl-aryl bonds. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org While specific examples for this compound are not extensively documented, the reactivity of other bromo-heterocycles in Suzuki-Miyaura couplings is well-established. uzh.chnih.gov

| Parameter | Typical Conditions for Bromo-Heterocycles |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water |

| Temperature | Room Temperature to 120 °C |

Heck Reaction: The Heck reaction facilitates the coupling of the bromoimidazole with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of complex olefinic structures. The intramolecular version of the Heck reaction is particularly efficient for constructing cyclic systems. princeton.edu The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. nih.govmdpi.com

| Parameter | General Conditions |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd/C |

| Ligand | PPh₃, P(o-tolyl)₃, BINAP |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Dioxane |

| Temperature | 80 °C to 150 °C |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoimidazole and a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for synthesizing substituted alkynes, which are important intermediates in organic synthesis. nih.govresearchgate.net

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, Piperidine, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

Negishi Coupling: The Negishi coupling involves the reaction of the bromoimidazole with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. nih.govorganic-chemistry.org The use of a low-cost nickel catalyst is a notable advantage of this method. nih.gov

| Parameter | General Conditions |

| Catalyst | Pd(PPh₃)₄, Ni(dppe)Cl₂, Pd(dppf)Cl₂ |

| Organometallic Reagent | R-ZnX |

| Solvent | THF, Dioxane, DMF |

| Temperature | Room Temperature to 80 °C |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. nih.gov For SNAr to occur, the ring must typically be activated by electron-withdrawing groups. scienceopen.com While imidazole itself is an electron-rich heterocycle, the presence of the strongly electron-withdrawing difluoromethyl group at the N1 position may sufficiently activate the ring for nucleophilic attack at the C5 position, allowing for the displacement of the bromo substituent by various nucleophiles. nih.gov

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is exchanged for a metal, typically lithium. wikipedia.org This transformation is usually achieved by treating the bromoimidazole with an organolithium reagent, such as n-butyllithium, at low temperatures. mdpi.comrsc.orgresearchgate.net The resulting 5-lithio-1-(difluoromethyl)-1H-imidazole is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups at the C5 position. rsc.org

Advanced Chemical Derivatization of this compound

The strategic position of the bromo substituent allows for more complex transformations beyond simple substitution, enabling advanced derivatization of the imidazole core.

The imidazole ring offers multiple sites for functionalization. A common strategy involves an initial cross-coupling reaction at the C5 position, followed by a subsequent functionalization at another position, such as the C2 or C4 carbon atoms, often through C-H activation. nih.gov This sequential approach allows for the controlled and regioselective introduction of different substituents, leading to highly decorated and complex imidazole derivatives.

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules from simple starting materials. This compound can be envisioned as a substrate for such reactions. For instance, an intermolecular Sonogashira coupling could be followed by an intramolecular cyclization, leading to the rapid construction of fused heterocyclic systems. organic-chemistry.orgnih.gov The design of such cascade reactions depends on the careful selection of reaction partners and conditions to orchestrate the desired sequence of transformations.

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectroscopy of hydrogen (¹H), carbon-13 (¹³C), fluorine-19 (¹⁹F), and nitrogen-15 (B135050) (¹⁵N) nuclei offers a foundational understanding of the molecular structure of 5-Bromo-1-(difluoromethyl)-1H-imidazole.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the difluoromethyl group. The protons at positions 2 and 4 of the imidazole ring would appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and difluoromethyl substituents. The proton of the difluoromethyl group would present as a triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum would provide insights into the carbon framework. The chemical shifts of the imidazole ring carbons are sensitive to the attached substituents. The carbon bearing the bromine atom (C5) would be significantly shifted, as would the carbons adjacent to the nitrogen atoms (C2 and C4). The difluoromethyl carbon would exhibit a characteristic triplet signal due to one-bond coupling with the fluorine atoms.

Given the presence of a difluoromethyl group, ¹⁹F NMR spectroscopy is particularly informative. A single resonance is expected for the two equivalent fluorine atoms, which would be split into a doublet by the adjacent proton. The chemical shift of this signal would be characteristic of a CHF₂ group attached to a nitrogen atom.

¹⁵N NMR spectroscopy, although less commonly performed due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable information about the electronic environment of the nitrogen atoms in the imidazole ring. Two distinct signals would be anticipated, corresponding to the two non-equivalent nitrogen atoms.

Hypothetical 1D NMR Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | H2 | 7.8 - 8.2 | s | - |

| ¹H | H4 | 7.3 - 7.7 | s | - |

| ¹H | CHF₂ | 6.8 - 7.2 | t | JH-F = 50 - 60 |

| ¹³C | C2 | 135 - 140 | s | - |

| ¹³C | C4 | 120 - 125 | s | - |

| ¹³C | C5 | 105 - 110 | s | - |

| ¹³C | CHF₂ | 115 - 120 | t | JC-F = 230 - 250 |

| ¹⁹F | CHF₂ | -90 to -110 | d | JF-H = 50 - 60 |

| ¹⁵N | N1 | -150 to -170 | t | JN-F (two-bond) |

| ¹⁵N | N3 | -200 to -220 | s | - |

Note: 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet. The chemical shift and coupling constant values are estimates based on analogous structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a key correlation would be expected between the proton and the fluorine atoms of the difluoromethyl group in a ¹H-¹⁹F COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the imidazole ring and the difluoromethyl group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of atoms. In this molecule, NOESY could reveal through-space interactions between the difluoromethyl group and the protons on the imidazole ring, helping to understand its preferred conformation.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For an achiral molecule like this compound, the concepts of absolute and relative stereochemistry are not applicable as there are no stereocenters. The crystal structure would, however, reveal the conformation of the molecule in the solid state.

The X-ray diffraction analysis would yield a detailed geometric description of the molecule. The planarity of the imidazole ring can be confirmed, and the precise bond lengths and angles can be compared to those of other imidazole derivatives to understand the electronic effects of the bromo and difluoromethyl substituents. The orientation of the difluoromethyl group relative to the imidazole ring would be defined by the relevant dihedral angles.

Hypothetical Bond Lengths and Angles for this compound

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C5-Br | 1.85 - 1.90 Å |

| Bond Length | N1-CHF₂ | 1.40 - 1.45 Å |

| Bond Length | C-F | 1.33 - 1.37 Å |

| Bond Angle | C4-C5-Br | 125 - 130° |

| Bond Angle | C2-N1-CHF₂ | 120 - 125° |

| Dihedral Angle | C2-N1-C(F₂)-H | Variable (describes rotation) |

Note: These values are estimates based on typical bond lengths and angles for similar chemical environments.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, several types of interactions would be anticipated:

Halogen Bonds : The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like nitrogen or fluorine) of neighboring molecules.

Hydrogen Bonds : The proton of the difluoromethyl group and the protons on the imidazole ring could participate in weak C-H···N or C-H···F hydrogen bonds.

π-π Stacking : The planar imidazole rings could stack on top of each other, contributing to the stability of the crystal lattice.

Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification of a synthesized compound. It provides the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental composition.

For this compound (C₄H₃BrF₂N₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to confirm this value, typically within a few parts per million (ppm) of the theoretical mass, thereby verifying the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be crucial for characterizing its fragmentation pathways. By inducing fragmentation of the parent ion, the resulting product ions would provide vital information about the compound's structure. Key fragmentation patterns would likely involve the loss of the difluoromethyl group, bromine atom, or cleavage of the imidazole ring. This data is fundamental for structural confirmation and for distinguishing it from potential isomers.

Table 1: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data.)

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₄H₄BrF₂N₂⁺ | [Calculated Value] |

No experimental HRMS data for this compound has been found in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring. The C-Br and C-F stretching vibrations would also be present, although they may appear in the fingerprint region and could be coupled with other vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The imidazole ring vibrations are often Raman active. The symmetry of the molecule influences the intensity of Raman bands, providing additional structural information.

Together, these techniques would allow for the identification of key functional groups and offer information about the molecular structure.

Table 2: Expected Vibrational Modes for this compound (Note: This table presents expected regions for vibrational modes and is not based on experimental data.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H (ring) stretch | 3100 - 3200 | FT-IR, Raman |

| C=N stretch | 1500 - 1650 | FT-IR, Raman |

| C-N stretch | 1250 - 1350 | FT-IR, Raman |

| C-F stretch | 1000 - 1200 | FT-IR |

No experimental FT-IR or Raman spectra for this compound have been found in the reviewed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, is used to study the electronic transitions within a molecule and can provide information about its electronic structure and conjugation.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or acetonitrile (B52724), would reveal the wavelengths at which the molecule absorbs light. These absorptions correspond to electronic transitions, likely π → π* transitions within the imidazole ring. The position and intensity of the absorption maxima (λmax) would be characteristic of the chromophore.

Fluorescence Spectroscopy: To determine if the compound is fluorescent, an emission spectrum would be recorded after excitation at a wavelength corresponding to an absorption maximum. If fluorescent, the compound would emit light at a longer wavelength than it absorbs. The fluorescence quantum yield and lifetime could also be determined to further characterize its photophysical properties.

Table 3: Predicted Electronic Spectroscopy Parameters for this compound (Note: This table is for illustrative purposes and is not based on experimental data.)

| Parameter | Expected Value |

|---|---|

| λmax (Absorption) | [Expected Range in nm] |

| Molar Absorptivity (ε) | [Expected Range in L mol⁻¹ cm⁻¹] |

No experimental UV-Vis or fluorescence data for this compound has been found in the reviewed literature.

Theoretical and Computational Investigations of this compound: A Field Awaiting Exploration

Initial research indicates a significant gap in the scientific literature regarding the theoretical and computational chemistry of this compound. Despite the growing interest in halogenated and fluorinated heterocyclic compounds for various applications, including pharmaceuticals and materials science, this specific molecule appears to be largely unexplored from a computational standpoint.

Extensive searches of scholarly databases and chemical literature have not yielded any specific studies focused on the quantum chemical calculations or reaction mechanism elucidation for this compound. Consequently, detailed research findings, including data on its optimized geometry, electronic structure, or spectroscopic parameters, are not publicly available. Similarly, there is no published research on the computational investigation of its reaction pathways, transition states, or energy barriers.

The absence of such fundamental computational data precludes a detailed analysis as outlined in the requested article structure. The scientific community has yet to apply methods like Density Functional Theory (DFT) or ab initio calculations to this particular compound to determine its conformational analysis, HOMO-LUMO gaps, molecular electrostatic potential, or to predict its NMR and vibrational spectra. Furthermore, computational studies to elucidate reaction mechanisms, locate transition states, and predict reaction rates involving this compound have not been reported.

This lack of information highlights an opportunity for future research. Computational chemistry provides powerful tools to predict and understand the behavior of molecules. A thorough theoretical investigation of this compound could provide valuable insights into its stability, reactivity, and potential applications, thereby stimulating experimental work and contributing to the broader understanding of fluorinated imidazole derivatives. Until such studies are undertaken and published, a comprehensive and scientifically accurate article on its computational chemistry, complete with detailed data, cannot be constructed.

Theoretical and Computational Chemistry Investigations

Non-Covalent Interaction Analysis

Non-covalent interactions are crucial in determining the crystal packing, solubility, and biological activity of molecules. For 5-Bromo-1-(difluoromethyl)-1H-imidazole, a combination of computational methods provides a qualitative and quantitative understanding of these forces.

Hirshfeld Surface Analysis for Intermolecular Contact Visualization

The red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals distance. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface deconstructs these interactions, showing the percentage contribution of each contact type. For analogous bromo-substituted heterocyclic compounds, Br···H/H···Br and H···H contacts often make the most significant contributions to the Hirshfeld surface. nih.gov

Table 1: Illustrative Hirshfeld Surface Fingerprint Analysis of Intermolecular Contacts

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| Br···H / H···Br | 22.5 |

| F···H / H···F | 15.8 |

| C···H / H···C | 8.3 |

| N···H / H···N | 4.1 |

Note: The data in this table is illustrative and based on typical values for similar halogenated heterocyclic compounds.

Non-Covalent Interaction (NCI) Index Plotting

The Non-Covalent Interaction (NCI) index provides a visual representation of non-covalent interactions in real space. wikipedia.org This method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org NCI plots distinguish between stabilizing attractive interactions (like hydrogen bonds and halogen bonds) and destabilizing repulsive interactions (steric clashes). chemtools.orgnih.gov

In the NCI plot of this compound, one would expect to see distinct isosurfaces corresponding to different types of interactions:

Blue Isosurfaces: Indicating strong, attractive interactions, such as hydrogen bonds involving the imidazole (B134444) ring nitrogen and nearby hydrogen atoms.

Green Isosurfaces: Representing weaker van der Waals interactions, likely found around the broader surfaces of the molecule.

Red Isosurfaces: Highlighting repulsive steric clashes, potentially occurring in sterically hindered regions.

The analysis would likely reveal a significant region of van der Waals interactions and potential halogen bonding involving the bromine atom, which is a common feature in such compounds.

Quantum Theory of Atoms in Molecules (AIM) Topology for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonding. uni-rostock.de By locating bond critical points (BCPs) between atoms, AIM can determine the nature of the interaction. The properties at these BCPs, such as the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide quantitative insights. uni-rostock.de

For intramolecular bonds within this compound, high values of ρ(r) and negative values of ∇²ρ(r) would confirm the presence of covalent bonds. For the non-covalent interactions, such as potential halogen bonds (C-Br···N) or hydrogen bonds, the AIM analysis would show BCPs with much lower electron density and typically positive values of the Laplacian, characteristic of closed-shell interactions.

Table 2: Typical AIM Parameters for Characterizing Interactions

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interpretation |

|---|---|---|---|

| Covalent Bond | > 0.200 | < 0 | Shared Interaction |

| Halogen Bond | 0.005 - 0.040 | > 0 | Closed-Shell (Attractive) |

| Hydrogen Bond | 0.002 - 0.035 | > 0 | Closed-Shell (Attractive) |

Note: These are typical ranges and specific values would need to be calculated for the target molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules. nih.govfrontiersin.org

An MD simulation would typically place the molecule in a simulation box filled with a solvent, like water, and calculate the trajectory of each atom based on a force field. The analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar imidazole ring and the halogen atom.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and water, providing information on their stability and lifetime.

Conformational Analysis: Although the imidazole ring is rigid, the simulation can explore the rotational freedom of the difluoromethyl group.

The results of such simulations are crucial for understanding the behavior of the compound in a biological or solution-phase context, which is often more relevant than the static picture provided by crystal structure analysis.

Application As a Chemical Building Block and Precursor

Precursor for Advanced Heterocyclic Scaffolds

The functional group tolerance and regioselectivity offered by modern cross-coupling reactions enable the transformation of 5-Bromo-1-(difluoromethyl)-1H-imidazole into more elaborate heterocyclic systems. The bromine atom can be readily substituted through various palladium-catalyzed reactions, providing access to a diverse range of derivatives.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the imidazole (B134444) core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for synthesizing 5-aryl- or 5-heteroaryl-1-(difluoromethyl)-1H-imidazoles, which are key substructures in many biologically active compounds. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. nih.govlibretexts.orgrsc.org

Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the brominated imidazole with alkenes to form 5-alkenyl-1-(difluoromethyl)-1H-imidazoles. organic-chemistry.orgwikipedia.orgnih.gov These products can serve as versatile intermediates for further transformations, such as cyclization reactions to build fused ring systems.

Sonogashira Coupling: This coupling reaction with terminal alkynes provides a direct route to 5-alkynyl-1-(difluoromethyl)-1H-imidazoles. wikipedia.orgorganic-chemistry.orgpitt.edu The resulting alkynyl imidazoles are valuable precursors for the synthesis of more complex heterocyclic scaffolds through cycloaddition or other annulation strategies. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the C5-position of the imidazole ring. wikipedia.orgorganic-chemistry.orglibretexts.org This provides access to a wide range of 5-amino-1-(difluoromethyl)-1H-imidazole derivatives. nih.gov

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Product Type | Potential Catalyst System |

| Suzuki-Miyapura | Aryl/Heteroaryl Boronic Acid | 5-Aryl/Heteroaryl Imidazole | Pd(PPh₃)₄, PdCl₂(dppf) |

| Heck-Mizoroki | Alkene | 5-Alkenyl Imidazole | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Terminal Alkyne | 5-Alkynyl Imidazole | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine | 5-Amino Imidazole | Pd₂(dba)₃, BINAP |

Synthesis of Complex Polycyclic Systems

The difluoromethyl-imidazole moiety can be incorporated into larger, polycyclic frameworks through intramolecular cyclization strategies. By first functionalizing the C5-position via one of the cross-coupling reactions described above, a tethered reactive group can be introduced. Subsequent intramolecular reactions can then lead to the formation of fused ring systems. For instance, a Sonogashira coupling could introduce an alkyne-containing side chain, which could then undergo a gold-catalyzed cyclization to construct an indole-like skeleton fused to the imidazole ring. nih.gov Similarly, an alkene introduced via a Heck reaction could participate in a ring-closing metathesis or an intramolecular Diels-Alder reaction to form bicyclic or tricyclic systems.

Development of Novel Ligands for Catalysis

The imidazole scaffold is a well-established component of N-heterocyclic carbene (NHC) ligands, which have found widespread use in catalysis. The electronic properties of the difluoromethyl group in this compound can be exploited to fine-tune the donor/acceptor properties of the resulting NHC ligand. The synthesis of such ligands would typically involve the quaternization of the N3-position of the imidazole ring, followed by deprotonation to generate the free carbene. The bromine atom at the C5-position offers a site for further modification, allowing for the introduction of additional coordinating groups or sterically demanding substituents to modulate the catalytic activity and selectivity of the corresponding metal complexes. researchgate.netnih.govresearchgate.net

Probes for Chemical Biology Studies (excluding any direct biological activity or clinical data)

Chemical probes are essential tools for studying biological systems. nih.govbohrium.com The 1-(difluoromethyl)-1H-imidazole core can serve as a scaffold for the development of such probes. For example, the bromine atom can be replaced with a fluorophore via a Suzuki or Sonogashira coupling reaction to create a fluorescent probe. nih.gov The difluoromethyl group, with its unique electronic properties, could potentially act as a ¹⁹F NMR reporter group for in-cell NMR studies. The development of such probes would involve the careful selection of the appended functional groups to ensure specificity for a particular biological target. The versatility of the brominated precursor allows for the systematic modification of the probe structure to optimize its properties for specific chemical biology applications. mdpi.com

Conclusion and Future Research Perspectives

Synthesis and Reactivity Synopsis of 5-Bromo-1-(difluoromethyl)-1H-imidazole

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established methodologies in heterocyclic chemistry. A plausible synthetic strategy involves a multi-step sequence, as outlined below.

Table 1: Plausible Synthetic Pathway for this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination of Imidazole (B134444) | N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent (e.g., acetic acid) | 4,5-Dibromo-1H-imidazole |

| 2 | N-Alkylation | Difluoromethylating agent (e.g., ClCF₂H or BrCF₂H) in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) | 4,5-Dibromo-1-(difluoromethyl)-1H-imidazole |

| 3 | Selective Debromination | Organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching with a proton source (e.g., H₂O) | This compound |

This proposed pathway leverages the known reactivity of the imidazole ring. The initial bromination typically yields a mixture of brominated imidazoles, from which the desired 4,5-dibromo intermediate can be isolated. The subsequent N-alkylation with a difluoromethyl source introduces the key CHF₂ group. The final step, a selective debromination, is a common strategy for preparing specifically substituted imidazoles.

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 5-position is a prime site for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The difluoromethyl group, being strongly electron-withdrawing, influences the electronic properties of the imidazole ring, affecting its basicity and reactivity in electrophilic substitution reactions.

Identification of Unexplored Reaction Pathways and Synthetic Opportunities

While the basic reactivity of this compound can be inferred, numerous reaction pathways remain to be explored. These offer exciting opportunities for the synthesis of novel and potentially bioactive molecules.

One significant area of opportunity lies in the further functionalization of the imidazole core. For instance, lithiation of the C2 position, followed by quenching with various electrophiles, could provide access to a diverse array of 2-substituted derivatives. Additionally, the development of novel C-H activation methodologies could enable direct functionalization of the imidazole ring, bypassing the need for pre-functionalized starting materials.

Another promising avenue is the exploration of reactions involving the difluoromethyl group. While often considered relatively inert, recent advances in fluorine chemistry have demonstrated that the C-F bond can be activated under specific conditions. Investigating the potential for transformations of the CHF₂ group could open up new synthetic possibilities.

Advancements in Computational Predictions and Experimental Validation

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to predict key parameters such as molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). nih.govrsc.org These predictions can guide experimental efforts and aid in the characterization of newly synthesized compounds.

Furthermore, computational methods can be used to model reaction mechanisms and predict the feasibility of unexplored reaction pathways. nih.gov For example, transition state theory calculations can provide insights into the activation energies of potential reactions, helping to identify the most promising synthetic routes.

Experimental validation of these computational predictions is crucial. This involves the synthesis of the target compound and its derivatives, followed by thorough characterization using modern analytical techniques. The correlation between experimental data and computational predictions can provide a deeper understanding of the structure-property relationships of this class of compounds.

Broader Implications for the Design of New Chemical Entities and Materials

The unique structural features of this compound make it a highly attractive building block for the design of new chemical entities and materials. The imidazole core is a common motif in many biologically active molecules, and the introduction of a difluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity. nih.govresearchgate.netlongdom.org

In medicinal chemistry, this compound could serve as a versatile scaffold for the development of novel therapeutic agents. ontosight.ainih.govontosight.ai The bromine atom provides a convenient handle for the introduction of various pharmacophores through cross-coupling reactions, enabling the rapid generation of compound libraries for high-throughput screening.

In the field of materials science, the incorporation of fluorinated imidazole derivatives into polymers or organic electronic materials could lead to novel properties. The strong C-F bond and the electron-withdrawing nature of the difluoromethyl group can enhance thermal stability, oxidative resistance, and electronic properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-1-(difluoromethyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized imidazole precursor. For example, bromination of 1-(difluoromethyl)imidazole using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) with catalytic Lewis acids (e.g., FeCl₃) achieves regioselective bromination at the 5-position . Reaction temperature (0–25°C) and stoichiometric control of NBS (1.1–1.3 eq) are critical to minimize di-brominated byproducts. Typical yields range from 60–75% after column purification .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the difluoromethyl group (δH ~6.2 ppm as a triplet, J = 62 Hz; δC ~115 ppm as a doublet) and imidazole protons (C5-H: δH ~7.8 ppm) confirm regiochemistry .

- HRMS : Molecular ion [M+H]⁺ at m/z 212.99 (C₅H₅BrF₂N₂) with isotopic patterns matching bromine .

- X-ray crystallography : Resolves ambiguity in substitution patterns, particularly when competing isomers form .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL). Use sonication or mild heating (40°C) for dissolution in organic phases .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrodebromination. Avoid prolonged exposure to light or moisture, which can degrade the difluoromethyl group .

Advanced Research Questions

Q. How does the difluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoromethyl group enhances oxidative addition efficiency in Pd-catalyzed Suzuki-Miyaura couplings. For example, coupling with arylboronic acids using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq), in dioxane/H₂O (3:1) at 80°C achieves >80% yield. The C5-Br bond is selectively activated over the C2 position due to steric and electronic effects . Competing C-H activation is suppressed by the difluoromethyl group’s inductive effects .

Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?

- Methodological Answer :

- Directed C-H functionalization : Use directing groups (e.g., pyridyl) at N1 to steer metalation to the C4 position .

- Protection/deprotection : Temporarily protect the difluoromethyl group as a silyl ether to enable selective bromine displacement at C5 .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. How do structural modifications of this compound impact its biological activity, and what in silico tools validate these effects?

- Methodological Answer :

- ADMET profiling : Tools like SwissADME predict improved metabolic stability (t₁/₂ > 4 h) due to the difluoromethyl group’s resistance to oxidation .

- Molecular docking : Simulations against EGFR (PDB: 1M17) show the bromine atom forms halogen bonds with Leu694, while the difluoromethyl group enhances hydrophobic interactions .

- In vitro validation : Cytotoxicity assays (e.g., MTT on HeLa cells) compare IC₅₀ values of derivatives to establish structure-activity relationships .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.